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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing

process parameters for metal additive manufacturing (AM).

Troubleshooting Guides
This section provides detailed solutions to common problems encountered during metal AM

experiments.

Issue: High Porosity in Fabricated Parts
Q1: What are the common causes of porosity in my metal AM parts?

Porosity, the presence of small voids or pores within a printed part, is a common defect in metal

additive manufacturing that can compromise the mechanical integrity of the component. The

formation of pores can be attributed to several factors, primarily related to the laser-material

interaction and the quality of the metal powder. Key causes include insufficient energy density

leading to incomplete melting of the powder, the formation of a "keyhole" vapor depression that

becomes unstable, and the entrapment of gas within the molten pool.

Troubleshooting Flowchart: Porosity

Caption: Troubleshooting workflow for high porosity.

Q2: How can I differentiate between keyhole porosity and lack-of-fusion porosity?
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Keyhole porosity and lack-of-fusion porosity are two distinct types of voids that can form during

the laser powder bed fusion (LPBF) process, each with its own characteristic morphology and

underlying cause.

Keyhole Porosity: These pores are typically spherical and form when the energy density of

the laser is too high.[1][2] This excessive energy creates a deep and narrow vapor

depression, known as a keyhole, in the melt pool.[1][2] Instabilities in this keyhole can cause

it to collapse, trapping vapor and forming a spherical pore.[1]

Lack-of-Fusion Porosity: In contrast, lack-of-fusion pores are irregular in shape and occur

when the energy density is too low.[3] This insufficient energy input prevents the metal

powder from melting completely and fusing properly with the surrounding material, resulting

in voids between scan tracks or layers.

Q3: What are the recommended parameter adjustments to mitigate porosity?

To mitigate porosity, it is crucial to achieve a stable melt pool. The optimal process parameters

will depend on the specific material and machine being used. However, some general

guidelines are:

For Keyhole Porosity: The primary solution is to reduce the energy density. This can be

achieved by decreasing the laser power or increasing the scan speed.[4]

For Lack-of-Fusion Porosity: The remedy is to increase the energy density. This can be

accomplished by increasing the laser power, decreasing the scan speed, or reducing the

hatch spacing (the distance between adjacent scan lines).

For Gas Porosity: This type of porosity is often caused by the presence of moisture or other

contaminants in the powder. Therefore, it is essential to ensure that the powder is stored in a

dry, inert environment and handled properly.

Issue: Cracking and Warping of Parts
Q1: What leads to cracking and warping in my 3D printed metal parts?

Cracking and warping are primarily caused by residual stresses that develop during the rapid

heating and cooling cycles inherent in the metal AM process. As the molten metal solidifies and
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cools, it contracts. This contraction is restrained by the underlying solid material, leading to the

build-up of internal stresses. When these stresses exceed the material's strength, cracking can

occur. Warping, on the other hand, is the distortion of the part due to the uneven distribution of

these residual stresses.

Troubleshooting Flowchart: Cracking and Warping

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14726731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cracking or Warping Observed
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Caption: Troubleshooting workflow for cracking and warping.
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Q2: How can I minimize residual stresses to prevent these defects?

Several strategies can be employed to mitigate residual stresses:

Build Plate Preheating: Heating the build plate reduces the temperature gradient between

the molten pool and the surrounding solid material, thereby lowering the magnitude of

residual stresses.

Optimized Support Structures: Well-designed support structures anchor the part to the build

plate, providing a path for heat dissipation and restraining the part from warping.

Scan Strategy Optimization: Employing specific scan strategies, such as dividing the scan

area into smaller "islands" or rotating the scan vector between layers, can help to distribute

the heat more evenly and reduce stress accumulation.

Post-Build Stress Relief: A heat treatment process after the build is complete can effectively

relieve the residual stresses within the part.

Frequently Asked Questions (FAQs)
Q1: How do I select the optimal laser power and scan speed for my material?

The optimal laser power and scan speed are critical process parameters that significantly

influence the quality of the final part. The ideal combination, often represented by the

volumetric energy density (VED), will depend on the material being processed. A good starting

point is to consult the material supplier's recommendations or published literature for similar

alloys. Subsequently, a design of experiments (DOE) approach can be used to systematically

vary these parameters and evaluate their effect on key quality metrics such as density, surface

roughness, and mechanical properties.

Q2: What is the role of hatch spacing and how does it affect part quality?

Hatch spacing is the distance between adjacent laser scan lines. It plays a crucial role in

determining the degree of overlap between successive melt tracks.

Too large a hatch spacing can lead to insufficient overlap, resulting in lack-of-fusion porosity

and poor surface finish.
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Too small a hatch spacing can lead to excessive remelting of the previous track, potentially

causing an unstable melt pool and increased residual stresses.[5][6][7]

The optimal hatch spacing is typically a value that ensures a slight overlap between adjacent

melt pools, promoting good fusion without excessive heat input.

Q3: How can I improve the surface finish of my additively manufactured parts?

The surface finish of as-built AM parts is often rough due to the layer-wise manufacturing

process. Several strategies can be employed to improve surface quality:

Process Parameter Optimization: Finer layer thicknesses and optimized laser parameters

(power and speed) can lead to a smoother surface finish.

Contour Scanning: Using a separate laser pass to melt the outer contour of the part can

improve the surface quality of vertical walls.

Post-Processing: Various post-processing techniques, such as sandblasting, chemical

etching, and machining, can be used to achieve the desired surface finish.

Data Presentation
Table 1: Influence of Process Parameters on Porosity and Microhardness of Inconel 718

Hatch Spacing (mm) Porous Density (%) Microhardness (HV)

0.02 Low Moderate

0.04 Moderate High

0.06 99.2 Optimal

0.08 98.1 Low

Data synthesized from a study on the effect of hatch spacing on Inconel 718.[5][6][7]

Table 2: Effect of Laser Power and Scan Speed on Surface Roughness of 316L Stainless Steel
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Laser Power (W) Scan Speed (mm/s)
Surface Roughness (Ra,
µm)

150 800 12.5

150 1200 15.2

200 800 10.8

200 1200 13.1

Illustrative data based on general trends observed in literature.[8][9][10]

Experimental Protocols
Metallographic Sample Preparation for Microstructure
Analysis
This protocol outlines the steps for preparing metal AM samples for microscopic examination to

assess features like porosity and grain structure.

Sectioning: Carefully cut a representative section from the AM part using a low-speed

diamond saw to minimize deformation.

Mounting: Embed the sectioned sample in a thermosetting or cold-curing resin to facilitate

handling during subsequent steps.

Grinding: Use a series of progressively finer abrasive papers (e.g., 240, 400, 600, 800, 1200

grit) to planarize the sample surface and remove cutting marks. Ensure the sample is rotated

90 degrees between each grit size.

Polishing: Polish the ground surface using diamond suspensions of decreasing particle size

(e.g., 9, 3, and 1 µm) on a polishing cloth to achieve a mirror-like finish.

Etching: Apply a suitable etchant (e.g., Kroll's reagent for titanium alloys) to reveal the

microstructure. The etching time will vary depending on the material and etchant

concentration.
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Microscopy: Examine the etched surface using an optical or scanning electron microscope to

analyze the microstructure.

Density Measurement using Archimedes' Principle
This protocol describes how to determine the density of an AM part, which can be used to

calculate the level of porosity.

Dry Weight: Measure the mass of the AM part in air using a precision balance.

Wet Weight: Submerge the part in a beaker of distilled water placed on the balance and

record the mass. Ensure no air bubbles are clinging to the part's surface.

Density Calculation: Calculate the density of the part using the following formula: Density =

(Dry Weight) / (Dry Weight - Wet Weight) * Density of Water

Porosity Calculation: Compare the measured density to the theoretical density of the material

to determine the percentage of porosity.

Tensile Testing of Additively Manufactured Specimens
This protocol provides a general outline for performing tensile tests on AM metal samples to

determine their mechanical properties.

Specimen Preparation: Fabricate tensile test specimens according to a recognized standard,

such as ASTM E8/E8M. The orientation of the specimens relative to the build direction

should be recorded.

Testing Machine Setup: Calibrate the universal testing machine and install the appropriate

grips for the specimen geometry.

Test Execution: Mount the specimen in the grips and apply a uniaxial tensile load at a

constant strain rate until fracture. Record the load and displacement data throughout the

test.

Data Analysis: From the load-displacement curve, determine key mechanical properties such

as yield strength, ultimate tensile strength, and elongation at break.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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